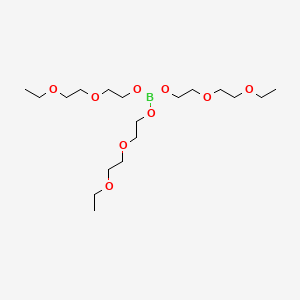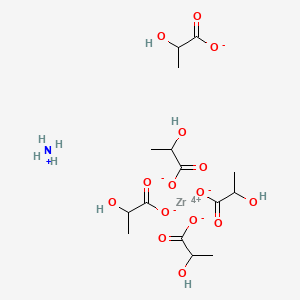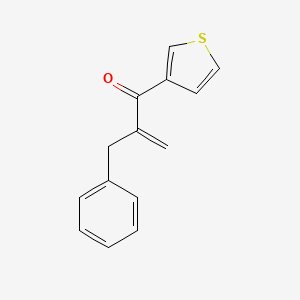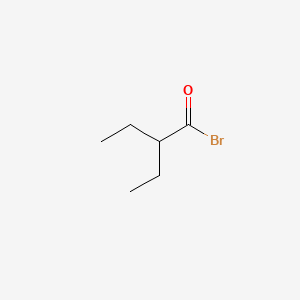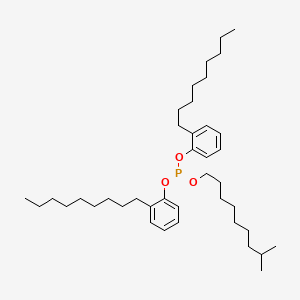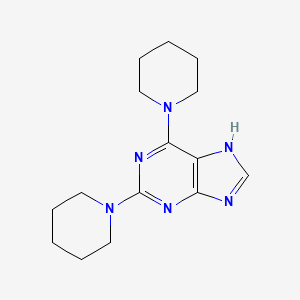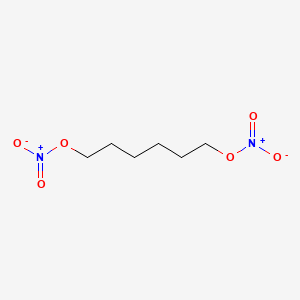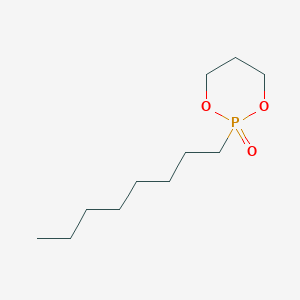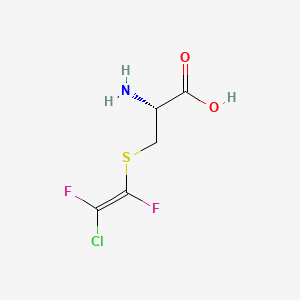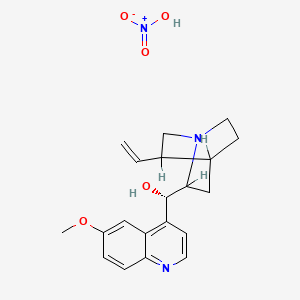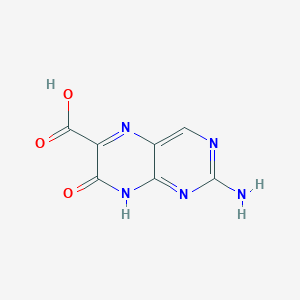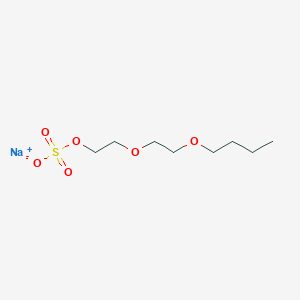
Sodium 2-(2-butoxyethoxy)ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(2-butoxyethoxy)ethyl sulphate: is an organic compound with the molecular formula C8H17NaO6S . It is commonly used as a surfactant due to its excellent wetting, emulsifying, and dispersing properties . This compound is often found in various cleaning and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-(2-butoxyethoxy)ethyl sulphate is typically synthesized through the reaction of 2-(2-butoxyethoxy)ethanol with sulfur trioxide followed by neutralization with sodium hydroxide . The reaction conditions usually involve maintaining a temperature range of 30-60°C in a continuous reactor such as a falling film reactor .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a continuous sulfation process. This process ensures a consistent product quality and high yield. The sulfation reaction is followed by neutralization with sodium hydroxide to produce the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(2-butoxyethoxy)ethyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group . It can also participate in hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and . The reactions are typically carried out at room temperature.
Hydrolysis: This reaction can occur in the presence of or at elevated temperatures.
Major Products:
Substitution Reactions: The major products are typically of the original compound.
Hydrolysis: The major products include 2-(2-butoxyethoxy)ethanol and sodium sulfate .
Scientific Research Applications
Sodium 2-(2-butoxyethoxy)ethyl sulphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-(2-butoxyethoxy)ethyl sulphate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions . The molecular targets include lipid bilayers of cell membranes, leading to their disruption and subsequent cell lysis .
Comparison with Similar Compounds
- Sodium 2-butoxyethyl sulfate
- Sodium 2-ethylhexyl sulfate
- Sodium dodecyl sulfate
Comparison:
- Sodium 2-butoxyethyl sulfate has a similar structure but lacks the additional ethoxy group, making it less effective as a surfactant .
- Sodium 2-ethylhexyl sulfate has a branched structure, which can affect its solubility and surfactant properties .
- Sodium dodecyl sulfate is a more commonly used surfactant with a longer alkyl chain, providing higher surface activity but potentially more irritation to the skin .
Sodium 2-(2-butoxyethoxy)ethyl sulphate stands out due to its balanced properties of effective surfactant activity and lower irritation potential, making it suitable for a wide range of applications .
Properties
CAS No. |
22031-09-0 |
|---|---|
Molecular Formula |
C8H17NaO6S |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
sodium;2-(2-butoxyethoxy)ethyl sulfate |
InChI |
InChI=1S/C8H18O6S.Na/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
VCQUBIADUKYFHY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


